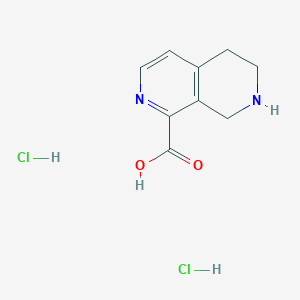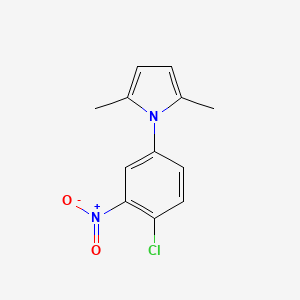
3-Chlorcyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chlorocyclobutanol is a cyclic alcohol that contains a chloro group at position 3 of the cyclobutane ring. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Novel Heterocyclic Compound Synthesis
A study by Rajkumar et al. (2015) explores a method for preparing novel heterocyclic compounds, including the use of trifluoro or trichloro substituents in 3-oxobutanoates, potentially involving compounds like 3-Chlorcyclobutanol. This method facilitates reactions through Schiff base mediated Michael addition and selective addition to the carbonyl group, highlighting its utility in synthesizing heterocyclic compounds without a catalyst Rajkumar, P. Suman, B. Raju, 2015.
Synthesis of 2,4-Methanoproline Analogues
Rammeloo et al. (2002) describe a synthetic approach for 3-(chloromethyl)cyclobutanone, which is relevant for the synthesis of 2,4-methanoproline analogues. This process includes a reversible addition of hydrogen cyanide to imines, which could be relevant for understanding reactions involving this compound Rammeloo, C. Stevens, N. de Kimpe, 2002.
Synthesis of Cyclobutanols
Calad et al. (2011) discuss a two-step procedure for synthesizing 3-alkoxycyclobutanones, starting from chloroacetyl chloride. This process involves a ketene cycloaddition followed by catalytic hydrogenation. Such methodologies could be applied to the synthesis of variants of this compound and related compounds Calad, Douglas Mans, Justin Morin, S. A. O'neill-slawecki, J. Sisko, 2011.
Role in Photocatalytic Pollutant Removal
Hong et al. (2016) investigated the use of novel heterojunctions in photocatalysis, specifically for the removal of tetracycline hydrochloride and other pollutants under visible and simulated solar light irradiation. The study emphasizes the importance of chemical reactions and catalysts in environmental applications, which can include compounds like this compound Yuanzhi Hong, Changsheng Li, Guangyi Zhang, Yadong Meng, Bingxin Yin, Yong Zhao, Weidong Shi, 2016.
properties
IUPAC Name |
3-chlorocyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKZBLJCERMHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152713-95-6 |
Source


|
| Record name | 3-chlorocyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2844771.png)
![N-[(6-methylpyridin-2-yl)methyl]-10-[(morpholin-4-yl)methyl]-N-(prop-2-yn-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2844772.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2844775.png)



![4-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2844785.png)
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2844788.png)

![3-[2-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2844791.png)

![2-{[3-bromo-4-(trifluoromethyl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2844793.png)